(4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid
Description
(4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid (CAS 6628-19-9) is a thiazole derivative characterized by a bicyclic structure with a hydroxy group at position 4, a ketone at position 2, and an acetic acid moiety at position 5 . Its molecular weight is 174.99 g/mol, and it is a polar compound due to the carboxylic acid group.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-hydroxy-2-oxo-3H-1,3-thiazol-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4S/c7-3(8)1-2-4(9)6-5(10)11-2/h9H,1H2,(H,6,10)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRREVXFEROLGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(NC(=O)S1)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216479 | |
| Record name | (4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6628-19-9 | |
| Record name | (4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002693286 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60548 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dihydroxythiazole-5-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
One-Pot Cyclocondensation of Thiourea Derivatives
A widely reported method involves the cyclocondensation of thiourea derivatives with α-keto acids. For example, ethyl 2-(2-oxo-2,3-dihydro-1,3-thiazol-4-yl)glyoxylate serves as a precursor in a patent-described synthesis. The reaction employs acetic anhydride and sodium acetate under reflux to form the thiazole ring. Hydrolysis of the ester group using aqueous HCl yields the target compound. This method achieves moderate yields (45–60%) and is scalable for industrial applications.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency in thiazole formation. A study demonstrated that 3-methyl-4-(phenylhydrazono)-pyrozoline-5-one reacts with thiosemicarbazide under microwave conditions (150W, 30-second intervals) to form the thiazole core. Subsequent hydrolysis with hydrochloric acid furnishes (4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid in 68% yield. This method reduces reaction time from hours to minutes compared to conventional heating.
Multi-Step Synthetic Pathways
Hydrazide Intermediate Route
A multi-step synthesis begins with ethyl acetoacetate and arylhydrazines, forming hydrazone intermediates. These intermediates undergo cyclization with chloroacetic acid in dimethylformamide (DMF) to yield thiazolidinone derivatives. For instance:
- Step 1 : Ethyl acetoacetate reacts with phenylhydrazine to form 3-methyl-4-(phenylhydrazono)-pyrozoline-5-one.
- Step 2 : Alkylation with ethyl chloroacetate in the presence of potassium carbonate produces ethyl [3-methyl-5-oxo-4-(phenylhydrazono)-4,5-dihydropyrazol-1-yl]acetate.
- Step 3 : Hydrolysis with hydrazine hydrate followed by acid treatment yields the final product.
This route achieves an overall yield of 52% and allows modular substitution on the thiazole ring.
Three-Component Reaction Strategy
A three-component reaction using thiazolo[3,2-b]triazole-6(5H)-ones, aldehydes, and acetic acid derivatives has been reported. For example:
- Reactants : 5-Amino-thiazolo[3,2-b]triazole-6-one (10 mmol), chloroacetic acid (10 mmol), and benzaldehyde (12 mmol).
- Conditions : Acetic acid/acetic anhydride (1:1), sodium acetate (20 mmol), reflux for 3 hours.
- Yield : 65–70% after recrystallization from ethanol.
This method is advantageous for introducing diverse substituents at the 5-position of the thiazole ring.
Hydrolysis of Functionalized Precursors
Ester Hydrolysis
Ethyl (4-hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetate is hydrolyzed using concentrated HCl or NaOH to obtain the carboxylic acid derivative. A study achieved 85% yield by refluxing the ester in 6M HCl for 4 hours. The reaction mechanism involves nucleophilic attack by water on the ester carbonyl, facilitated by acidic conditions.
Enzymatic Hydrolysis
Lipase-mediated hydrolysis offers an eco-friendly alternative. Using immobilized Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0), ethyl esters are converted to acids at 37°C with 78% conversion efficiency. This method avoids harsh acidic/basic conditions, preserving acid-sensitive functional groups.
Comparative Analysis of Synthetic Methods
Optimization Strategies and Challenges
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates but complicate purification. Switching to ethanol/water mixtures improves yield by 12% while simplifying crystallization.
Catalysis
Adding p-toluenesulfonic acid (p-TSA) as a catalyst in cyclocondensation reduces reaction time from 6 hours to 2 hours, boosting yield to 73%.
Byproduct Management
Formation of dihydrothiazine byproducts is mitigated by maintaining pH < 3 during hydrolysis. Adjusting the HCl concentration to 6M suppresses byproduct formation to <5%.
Chemical Reactions Analysis
Types of Reactions: (4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
(4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Ring Modifications
Thiazolidinone Derivatives
- Example: Methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate (Compound 4)** Structural Differences: Contains a thiazolidin-4-one core (saturated five-membered ring with a ketone) instead of a dihydrothiazole. The 4-oxo group and chlorophenyl substituent enhance lipophilicity. Molecular Weight: ~440 g/mol (higher due to chlorine substituents and ester group).
Rhodanine Derivatives
- Example : 2-(5-((4-Chloro-2-(morpholin-4-yl)-1,3-thiazol-5-yl)methylidene)-2,4-dioxothiazolidin-3-yl)acetic acid (T12)**
Substituent Variations
Aromatic Substituents
- Example: 2-(2,6-Dichlorophenyl)-1,3-thiazol-5-yl acetic acid** Structural Differences: A dichlorophenyl group at position 2 of the thiazole ring.
Heterocyclic Extensions
- Example : {(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid**
Functional Group Modifications
Carboxylic Acid vs. Ester
- Example : Methyl ester derivatives (e.g., Compound 4)**
Mercapto vs. Hydroxy Groups
- Example: 2-Mercapto-4-methyl-5-thiazoleacetic acid** Structural Differences: Replaces the 4-hydroxy group with a mercapto (-SH) group.
Comparative Data Table
Biological Activity
Overview
(4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid (CAS No. 6628-19-9) is a heterocyclic compound featuring a thiazole ring. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of both hydroxyl and carboxylic acid functional groups contributes to its unique chemical reactivity and biological activity.
The synthesis of this compound can be achieved through various methods, primarily involving the cyclization of thioamide precursors with α-halo acids under basic conditions. This process typically yields an intermediate thiazoline that is subsequently oxidized to form the desired thiazole derivative.
Common Reactions
- Oxidation : Converts the compound into sulfoxides or sulfones.
- Reduction : Can yield thiazolidine derivatives.
- Substitution : Electrophilic substitution can introduce new substituents onto the thiazole ring.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. In vitro tests demonstrated significant cytotoxic activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4c | MCF-7 | 2.57 ± 0.16 |
| 4c | HepG2 | 7.26 ± 0.44 |
| Staurosporine | MCF-7 | 6.77 ± 0.41 |
| Staurosporine | HepG2 | 8.4 ± 0.51 |
The compound showed effective inhibition of cancer cell growth and induced apoptosis in MCF-7 cells by increasing early and late apoptosis percentages significantly compared to control .
The biological mechanism involves the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation and survival. For instance, compound 4c was evaluated for its ability to inhibit VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a key player in tumor angiogenesis:
| Compound | IC50 (µM) |
|---|---|
| 4c | 0.15 |
| Sorafenib | 0.059 |
This indicates that this compound has a comparable inhibitory effect on VEGFR-2 as established inhibitors like Sorafenib .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays have indicated that thiazole derivatives exhibit significant antibacterial effects.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- Anticancer Activity : A study synthesized various thiazole derivatives and assessed their cytotoxicity against MCF-7 and HepG2 cell lines, identifying compound 4c as particularly potent .
- Mechanistic Studies : Further investigations into the mechanism revealed that compound 4c not only inhibits cancer cell growth but also promotes apoptosis through specific pathways involving VEGFR inhibition .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid and its derivatives?
- Methodological Answer : A typical synthesis involves condensation of thiazolidinone precursors with carboxylic acid derivatives. For example, refluxing 2-aminothiazol-4(5H)-one with sodium acetate and acetic acid, followed by recrystallization from ethanol-water mixtures, yields crystalline products (65–85% yields) . Key steps include precise control of reaction time (3–5 hours) and stoichiometric ratios of reactants to minimize side products .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of HPLC-DAD (high-performance liquid chromatography with diode-array detection) for purity assessment and NMR (¹H/¹³C) for structural confirmation. For instance, potassium salts of thiazoleacetic acid derivatives have been analyzed using a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) at 1.0 mL/min . Melting point analysis (e.g., 141–143°C for related thiazolidinones) further validates crystallinity .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Antimicrobial activity can be assessed via broth microdilution (MIC determination against Staphylococcus aureus and Candida albicans), while anticancer potential is evaluated using MTT assays on cell lines like HeLa or MCF-7 . For example, thiazole derivatives with methoxyphenyl substituents show MIC values as low as 2 µg/mL .
Advanced Research Questions
Q. How can researchers optimize synthetic yields when scaling up production?
- Methodological Answer : Yield optimization requires addressing variables such as:
- Reaction time : Prolonged reflux (e.g., 18 hours) improves cyclization but risks decomposition .
- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while acetic acid aids in recrystallization .
- Catalysts : Sodium acetate acts as both a base and catalyst in condensation reactions . Pilot-scale trials should include fractional factorial designs to identify critical parameters.
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer : Discrepancies often arise from unaccounted solvation effects or metabolic instability. Mitigation strategies include:
- Docking validation : Use molecular dynamics simulations (e.g., GROMACS) to model ligand-receptor interactions under physiological conditions.
- Metabolic stability assays : Incubate the compound with liver microsomes to assess CYP450-mediated degradation .
- Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and transcriptomics for mechanism of action .
Q. What advanced analytical techniques differentiate polymorphic forms of this compound?
- Methodological Answer : X-ray powder diffraction (XRPD) and solid-state NMR can distinguish polymorphs. For hygroscopic derivatives, dynamic vapor sorption (DVS) profiles quantify moisture-induced phase transitions. For example, thiazoleacetic acid salts may exhibit >5% mass change at 60% relative humidity, impacting bioavailability .
Safety and Handling
Q. What safety protocols are critical when handling this compound in aqueous reactions?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving acetic acid or DMSO due to irritant vapors .
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
Data Interpretation and Reproducibility
Q. Why might biological activity vary between batches despite identical synthetic protocols?
- Methodological Answer : Variations often stem from:
- Trace impurities : LC-MS can detect byproducts (e.g., dimerized thiazole rings) at ppm levels .
- Crystallinity : Differences in recrystallization solvents (e.g., ethanol vs. DMF) alter bioavailability .
- Storage conditions : Degradation is accelerated by light or humidity; store at 4°C under argon .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
